Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.36 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a tert-butyl ester and a hydroxycyclopropyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and hydroxycyclopropylmethyl bromide under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate is widely used in scientific research due to its versatile reactivity and stability. Some of its applications include:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycyclopropyl group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate: This compound has a bromomethyl group instead of a hydroxycyclopropyl group, making it more reactive in nucleophilic substitution reactions.
Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: This compound contains a methylsulfonyl group, which makes it more suitable for sulfonation reactions.
Tert-butyl 4-(((4-hydroxycyclohexyl)amino)methyl)piperidine-1-carboxylate: This compound has a hydroxycyclohexyl group, which provides different steric and electronic properties compared to the hydroxycyclopropyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
tert-butyl 4-[(1-hydroxycyclopropyl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(16)15-8-4-11(5-9-15)10-14(17)6-7-14/h11,17H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJICAYFYRKOHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2(CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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